4-Benzoyl-1-(2-phenylethyl)pyrrolidine-2,3-dione
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Overview
Description
4-benzoyl-1-phenethylpyrrolidine-2,3-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound 4-benzoyl-1-phenethylpyrrolidine-2,3-dione is known for its unique structural features, which include a benzoyl group and a phenethyl group attached to the pyrrolidine ring .
Preparation Methods
The synthesis of 4-benzoyl-1-phenethylpyrrolidine-2,3-dione can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine-2,3-dione with benzoyl chloride and phenethylamine under specific reaction conditions . The reaction typically requires the use of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
4-benzoyl-1-phenethylpyrrolidine-2,3-dione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, reaction temperatures ranging from room temperature to reflux, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-benzoyl-1-phenethylpyrrolidine-2,3-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-benzoyl-1-phenethylpyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-benzoyl-1-phenethylpyrrolidine-2,3-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different substituents on the ring.
Pyrrolizines: Compounds with a fused pyrrolidine ring system.
The uniqueness of 4-benzoyl-1-phenethylpyrrolidine-2,3-dione lies in its specific structural features, which confer distinct biological activities and chemical reactivity .
Properties
CAS No. |
7399-22-6 |
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Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
4-benzoyl-1-(2-phenylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H17NO3/c21-17(15-9-5-2-6-10-15)16-13-20(19(23)18(16)22)12-11-14-7-3-1-4-8-14/h1-10,16H,11-13H2 |
InChI Key |
FOTOLSTZXQXKSC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C(=O)N1CCC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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